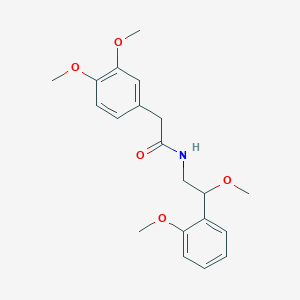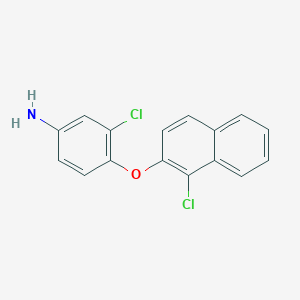
4,5-Dimetil-2-(5-nitrofuran-2-carboxamido)tiofeno-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O6S and its molecular weight is 324.31. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigaciones electroquímicas
El compuesto y sus derivados pueden dar grupos aniónicos comparativamente estables, que se preparan electroquímicamente e investigan mediante Resonancia Paramagnética Electrónica (EPR) . Sus vidas (80–100 seg) son 4-5 veces mayores que las vidas de otros grupos aniónicos de la serie de 5-nitrofurano estudiados previamente .
Aplicaciones antibacterianas
A partir del 2, 4-dimetil-5-nitrofurano-3-carboxilato y el 2, 4-dimetilfurano-3-carboxilato, se preparan dos nuevas penicilinas semisintéticas, con actividades que se extienden básicamente a microorganismos Gram-positivos, incluidas las formas de estafilococos resistentes a la bencilpenicilina .
Mejora de la estabilidad de la penicilina
La introducción del grupo nitro en el anillo de furano aumenta la estabilidad de la penicilina al ácido 79 veces . Esto podría potencialmente mejorar la efectividad de los tratamientos basados en penicilina.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2, 4-dimethyl-5-nitrofuran-3-carboxylic acid and its methyl ester, have been used to prepare semisynthetic penicillins . These penicillins primarily target bacterial cell wall synthesis, particularly in Gram-positive microorganisms .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by forming stable anionic groups . These groups are prepared electrochemically and have a longer lifespan compared to other anionic groups of the 5-nitrofuran series .
Pharmacokinetics
It is known that the introduction of the nitro group into the furan ring increases the stability of penicillin to acid 79-fold , which could potentially enhance the bioavailability of the compound.
Result of Action
It is known that related compounds have been used to synthesize low toxicity penicillins , suggesting that this compound may also have a low toxicity profile.
Action Environment
It is known that the electrochemical preparation of anionic groups in related compounds can influence their stability .
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-6-7(2)22-12(10(6)13(17)20-3)14-11(16)8-4-5-9(21-8)15(18)19/h4-5H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGBTXRWAWVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)
![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)
![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)







![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)


